![molecular formula C8H8N4OS B14403402 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 88317-49-1](/img/structure/B14403402.png)
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of pyrimidine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-dimethylpyrimidine and other substituted pyrimidines.
Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole and its various substituted forms.
Uniqueness
5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to its combined structural features of pyrimidine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
88317-49-1 |
---|---|
Molecular Formula |
C8H8N4OS |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(2,4-dimethylpyrimidin-5-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H8N4OS/c1-4-6(3-9-5(2)10-4)7-11-12-8(14)13-7/h3H,1-2H3,(H,12,14) |
InChI Key |
CZPRNBIZYZZGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=NNC(=S)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.